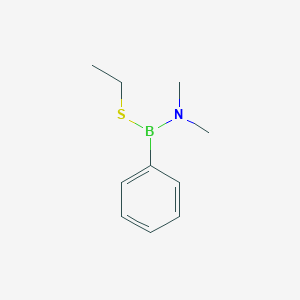
1-(Ethylsulfanyl)-N,N-dimethyl-1-phenylboranamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Ethylsulfanyl)-N,N-dimethyl-1-phenylboranamine is an organoboron compound that features a boron atom bonded to a phenyl group, an ethylsulfanyl group, and a dimethylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylsulfanyl)-N,N-dimethyl-1-phenylboranamine typically involves the reaction of phenylboronic acid with ethylsulfanyl and dimethylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by transition metals such as palladium or nickel.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for optimizing the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Ethylsulfanyl)-N,N-dimethyl-1-phenylboranamine undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The boron center can be reduced to form borohydrides.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Borohydrides.
Substitution: Halogenated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Ethylsulfanyl)-N,N-dimethyl-1-phenylboranamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-boron bonds.
Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of advanced materials, including polymers and catalysts.
Wirkmechanismus
The mechanism of action of 1-(Ethylsulfanyl)-N,N-dimethyl-1-phenylboranamine involves its interaction with molecular targets through its boron center. The boron atom can form stable complexes with various biomolecules, facilitating its use in therapeutic applications. The ethylsulfanyl group enhances the compound’s lipophilicity, improving its cellular uptake and bioavailability.
Vergleich Mit ähnlichen Verbindungen
1-(Ethylsulfanyl)-1-(ethylsulfanyl)ethane: Another sulfur-containing organoboron compound with similar reactivity.
1-(Ethylsulfanyl)ethane-1-thiol: Known for its strong odor and use in fragrance research.
1-(Ethylsulfanyl)-N,N-dimethyl-1-phenylborane: A closely related compound with slight structural variations.
Uniqueness: 1-(Ethylsulfanyl)-N,N-dimethyl-1-phenylboranamine is unique due to its combination of a boron center with both ethylsulfanyl and dimethylamino groups, providing a versatile platform for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
85121-19-3 |
|---|---|
Molekularformel |
C10H16BNS |
Molekulargewicht |
193.12 g/mol |
IUPAC-Name |
N-[ethylsulfanyl(phenyl)boranyl]-N-methylmethanamine |
InChI |
InChI=1S/C10H16BNS/c1-4-13-11(12(2)3)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 |
InChI-Schlüssel |
NNXCJPXGBPRMCD-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=CC=C1)(N(C)C)SCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


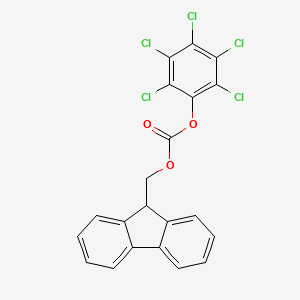
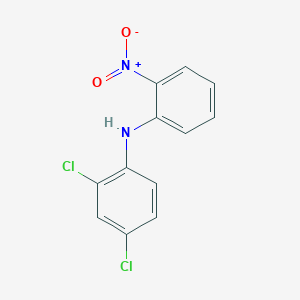
![2-({[(4-Chlorophenyl)sulfanyl]methyl}sulfanyl)-1-methylpyridin-1-ium chloride](/img/structure/B14409408.png)
![1-(7-Methyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)octadecan-1-one](/img/structure/B14409418.png)
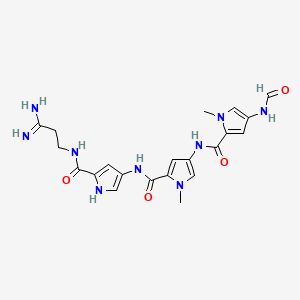
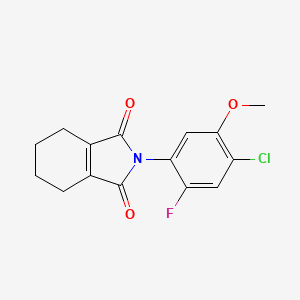
![3-(Hydroxyimino)-2-thiabicyclo[2.2.2]octane-4-carbonitrile](/img/structure/B14409426.png)
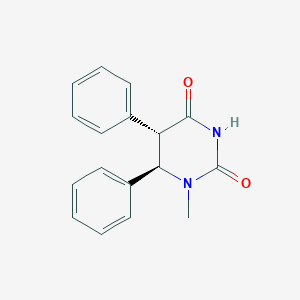
![N-{2-[(1H-Imidazol-2-yl)sulfanyl]phenyl}-4-methylpiperazine-1-carboxamide](/img/structure/B14409435.png)
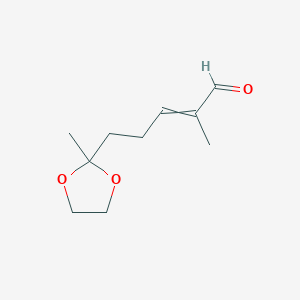
![11-Hydroxy-3,10-dimethoxy-12H-benzo[b]xanthen-12-one](/img/structure/B14409446.png)
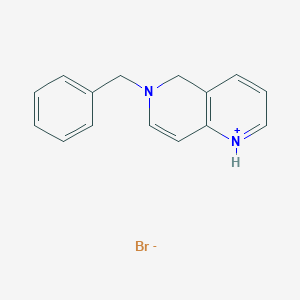

![4-Butyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14409463.png)
